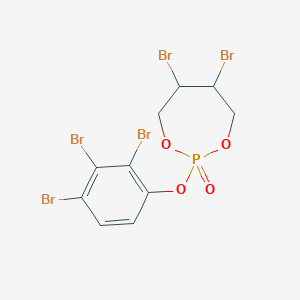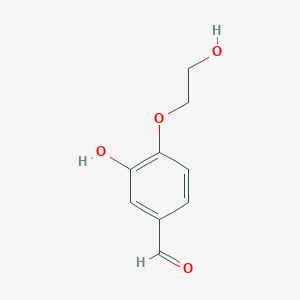
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring both hydroxyl and hydroxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the ethylene glycol to form the hydroxyethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-4-(2-hydroxyethoxy)benzoic acid.
Reduction: 3-Hydroxy-4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The hydroxyl and hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde: Similar structure but different positioning of the hydroxyl group, leading to different reactivity.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyethoxy group, affecting its chemical properties.
Uniqueness
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both hydroxyl and hydroxyethoxy groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and research .
Eigenschaften
CAS-Nummer |
63636-02-2 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
3-hydroxy-4-(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c10-3-4-13-9-2-1-7(6-11)5-8(9)12/h1-2,5-6,10,12H,3-4H2 |
InChI-Schlüssel |
KSNWEZLTWACZPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


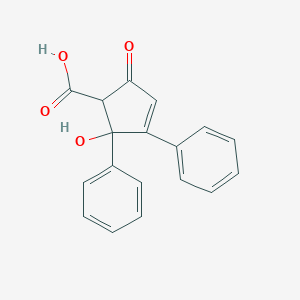

![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
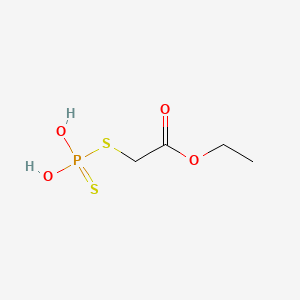
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)


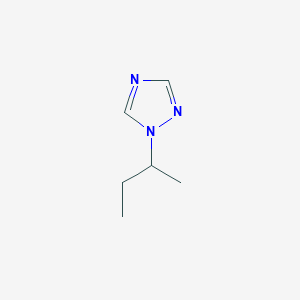

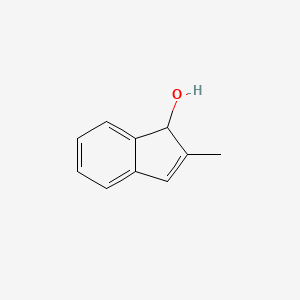
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
